Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

controlling decoherence in But-3-ynal electron
dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

But-3-ynal Properties & Research Context

But-3-ynal (Cs4H4O) is an organic compound with a terminal alkyne and an aldehyde group [1]. Its
significance in attosecond science stems from theoretical predictions that it can exhibit long-lived electron

coherence, making it a candidate for observing pure electron dynamics [2].

Key Quantitative Data for But-3-ynal

Property Value Source | Context

Molecular Formula CaH4O [1] [3]

Molecular Weight 68.07 g/mol [1] [3]

CAS Registry Number 52844-23-2 [1] [3]

lonization Energy (IE) 9.85 eV Experimental value from NIST [3]
lonization Energy (IE) 10.2 eV Alternative experimental value [3]

The core challenge is that correlation-driven charge migration is difficult to observe because it can be

disrupted by decoherence. A 2025 study suggests that a major hurdle is the lack of selectivity in common
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pump-probe schemes [2]. But-3-ynal is a promising molecule for this research because it has a predicted
hole mixing structure for its Highest Occupied Molecular Orbital (HOMO). Ionizing this orbital is expected

to create a coherent superposition of states that leads to charge migration [2].

Experimental Protocol: IR Multiphoton lonization

The following methodology, based on a 2025 proposal, uses infrared (IR) multi-photon ionization to

selectively trigger dynamics [2].
Objective: To selectively trigger and observe correlation-driven charge migration in But-3-ynal.

Principle: Intense IR pulses ionize only the outermost molecular orbitals. By targeting molecules like But-3-
ynal with a HOMO hole mixing structure, you can selectively populate the specific cationic states involved

in the coherence [2].

Workflow Overview:
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Detailed Methodology:
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e Sample Preparation: Use a gas-phase sample of But-3-ynal to minimize interactions that cause
decoherence.
e Theoretical Simulation (Pre-experiment):
o Perform real-time time-dependent density-functional theory (RT-TDDFT) calculations to
simulate the expected charge migration following sudden ionization of the HOMO. This helps
confirm the presence of a hole mixing structure and predicts the dynamics [2].
e Triggering Dynamics (Pump):
o Use a short, intense infrared (IR) laser pulse for multi-photon ionization.
o The IR pulse selectively ionizes the HOMO, creating a coherent superposition of cationic states
due to the hole mixing structure [2].
e Probing Dynamics (Probe):
o Use an X-ray Free-Electron Laser (XFEL) pulse to probe the triggered dynamics.
o The X-ray pulse provides spatial resolution at the atomic level, allowing you to map the evolving
charge distribution within the molecule over time [2].
e Data Collection & Analysis: Use a detector to capture the signal. Analyze the time-dependent
changes to reconstruct the charge migration dynamics.

Frequently Asked Questions

Q1: Our observed charge migration signal decays too rapidly. What could be causing this

decoherence? A: Rapid decoherence can stem from:

¢ Non-selective Pumping: If your pump pulse (e.g., a broad XUV spectrum) populates too many
cationic states beyond those involved in the targeted coherence, it creates a "noisy" background that
obscures or disrupts the specific dynamics [2]. Ensure your IR trigger pulse is tuned for selective
ionization of the HOMO.

e Sample Environment: Interactions between molecules in the gas phase or with background gases
can cause decoherence. Verify that your gas-phase sample is sufficiently dilute.

Q2: Why is IR multi-photon ionization preferred over XUV for triggering these dynamics? A: While
XUV pulses are common, they often lack selectivity as their broad spectrum can ionize multiple inner
valence orbitals simultaneously. IR multi-photon ionization is superior for this specific goal because it is
gentler and selectively ionizes only the outermost molecular orbitals (like the HOMO), which is precisely

what is needed to exploit the hole mixing structure and create a clean, coherent state [2].

Q3: How can I verify that But-3-ynal is a suitable molecule for our experiment before proceeding? A:

The strongest preliminary verification is through theoretical modeling.
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e Perform RT-TDDFT calculations to simulate the electron dynamics following the sudden removal of
an electron from the HOMO.

e A successful indicator is the observation of long-lived (several femtoseconds), oscillatory charge
dynamics in the simulation, which confirms the presence of the necessary hole mixing and predicts a
coherence time long enough to be observed experimentally [2].

Q4: What are the critical parameters for the RT-TDDFT simulations? A: Based on the cited study [2],

key parameters include:

¢ Functional: Use the adiabatic approximation with a gradient-corrected functional like PBE.
¢ Self-Interaction Error (SIE): Apply a correction scheme to properly describe ionization potentials.
e Grid: A spherical grid with a radius of 12 A and spacing of 0.18 A.

e Time Step: 1.3 attoseconds.
e Absorbing Boundaries: Use boundaries (e.g., 2 A thick) at the simulation box edge to handle

ionized electrons.

Experimental Setup & Decoherence Control

The following diagram illustrates the key components of the experimental setup and the logical flow for

diagnosing decoherence, integrating the principles from the research.
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Experimental Setup Components
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Key Takeaways for Your Research

¢ Focus on Selective Triggering: The IR multi-photon ionization method is central to success, as it

populates the specific coherent state needed [2].

e Validate with Theory: Use RT-TDDFT simulations as a critical first step to confirm But-3-ynal's
suitability and predict dynamics [2].

¢ Control the Sample Environment: A clean, gas-phase setup is essential to minimize decoherence
from molecular collisions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s563566?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc02374b
https://www.smolecule.com/products/s563566?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc02374b
https://www.smolecule.com/products/s563566?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s563566?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

References

1. Buy But-3-ynal | 52844-23-2 [smolecule.com]
2. Correlation-driven charge migration triggered by infrared multi ... [pubs.rsc.org]
3. But-3-ynal - the NIST WebBook [webbook.nist.gov]

To cite this document: Smolecule. [controlling decoherence in But-3-ynal electron dynamics].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b563566#controlling-decoherence-in-but-3-ynal-electron-

dynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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